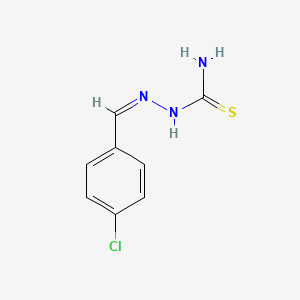![molecular formula C12H17N3O2S B7758382 1-[(Z)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-methylthiourea](/img/structure/B7758382.png)
1-[(Z)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-methylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Z)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-methylthiourea is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiourea group, which is known for its versatility in chemical reactions and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-methylthiourea typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 3-methylthiourea under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1-[(Z)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-methylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile, often with the addition of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted thioureas
科学的研究の応用
1-[(Z)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-methylthiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[(Z)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-methylthiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 1-[(Z)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-ethylthiourea
- 1-[(Z)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-propylthiourea
Uniqueness
1-[(Z)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-methylthiourea stands out due to its specific substitution pattern on the phenyl ring and the presence of the methyl group on the thiourea moiety
特性
IUPAC Name |
1-[(Z)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-4-17-10-6-5-9(7-11(10)16-3)8-14-15-12(18)13-2/h5-8H,4H2,1-3H3,(H2,13,15,18)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAAVLGXRSIZPM-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=S)NC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N\NC(=S)NC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B7758310.png)
![1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea](/img/structure/B7758311.png)
![1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea](/img/structure/B7758317.png)

![Hydrazinecarbothioamide, 2-[(2,6-dichlorophenyl)methylene]-, (E)-](/img/structure/B7758329.png)
![1-[(Z)-(2,3-dimethoxyphenyl)methylideneamino]-3-methylthiourea](/img/structure/B7758330.png)
![1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-methylthiourea](/img/structure/B7758343.png)

![N'-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-N-methylcarbamohydrazonothioic acid](/img/structure/B7758357.png)
![N'-[(Z)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-N-methylcarbamohydrazonothioic acid](/img/structure/B7758372.png)
![1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea](/img/structure/B7758395.png)
![1-[(2-Hydroxy-1-naphthyl)methylene]-4-methylthiosemicarbazide](/img/structure/B7758402.png)

